m-Carborane-1,7-dicarboxylic acid
Overview
Description
M-Carborane-1,7-dicarboxylic acid is a chemical compound with the molecular formula C4H12B10O4 and a molecular weight of 232.25 . It is also known by its CAS number: 50571-15-8 .
Synthesis Analysis
M-Carborane-1,7-dicarbonyl dichloride has been reacted with functionally substituted alcohols and phenols to obtain previously unknown esters . This suggests that this compound could potentially be synthesized through similar methods.Molecular Structure Analysis
The molecular structure of this compound is unique, with a 3D structure and aromaticity . The structure includes two carbon atoms and ten boron atoms forming a polyhedral structure .Chemical Reactions Analysis
M-Carborane-1,7-dicarbonyl dichloride has been used in reactions with functionally substituted alcohols and phenols to produce previously unknown esters . Additionally, closo derivatives of carboranes can undergo regioselective deboronation reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.2 g/mol . It has 2 hydrogen bond donor counts and 4 hydrogen bond acceptor counts . The compound is solid at room temperature .Scientific Research Applications
Radiolabelling and Breast Cancer Research
m-Carborane-1,7-dicarboxylic acid plays a role in the design of new drugs or radiotracers, particularly in the field of cancer research. For instance, compounds where the phenyl ring is substituted by a m-carborane cage have been synthesized and investigated for their effects against breast cancer cell lines. The ability to radiolabel these compounds with carbon-11 adds value to their use in vitro and in vivo investigations (Gona et al., 2015).
Boron-Neutron-Capture Therapy for Cancer
The compound has been used to create 1,7-bis-(carboxyalkylcarbamoyl)-m-carboranes. These are significant as intermediates for synthesizing water-soluble preparations for boron-neutron-capture therapy (BNCT) in cancer treatment. The interaction of the corresponding amino acids with the dichloride of m-carboranedicarboxylic acid was key in these developments (Sergeev et al., 1996).
Polymeric Schiff Bases Development
This compound has been used in the preparation of new soluble m-carborane-containing polymeric Schiff bases. These polymers were synthesized by polycondensation involving m-carboranylenediamine, 1,7-bis(4-aminophenylcarboxy)-m-carborane, and other components. The resulting polymers' structure and properties were confirmed through various analytical techniques (Korshak et al., 1989).
Functionalization in Supramolecular Design
In the field of nanomaterials and supramolecular design, carboranes, including this compound, have found applications as building blocks. Their unique structures allow for specialized derivatization, although this can be challenging due to their chemical inertness. Transition metal-mediated methods have been developed to overcome these challenges (Xie, 2014).
Asymmetric Catalysis
This compound has been used in synthesizing chiral NBN pincer-metal complexes. These complexes, involving rhodium(III), nickel(II), and palladium(II), were examined for their catalytic activity in asymmetric conjugate reduction and reductive aldol reactions, showing significant potential in asymmetric catalysis (El-Zaria et al., 2011).
Electronic Properties Analysis
The electronic properties of various carboranes, including this compound derivatives, have been explored using fluorine-19 nuclear magnetic resonance studies. This research contributes to understanding the electronic characteristics of these compounds, which is crucial for their application in various fields (Hawthorne & Adler, 1970).
Safety and Hazards
Future Directions
Carboranes, including m-Carborane-1,7-dicarboxylic acid, offer an alternative to conventional (poly)cyclic organic frameworks and may address some limitations associated with the use of novel molecular frameworks in chemical biology or medicine . They have potential applications in drug discovery, chemical biology, and molecular imaging .
Mechanism of Action
Target of Action
Carboranes are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Carboranes are known for their ability to form stable complexes with various biological targets, potentially altering their function . The unique geometry and electronic properties of carboranes allow them to interact with targets in ways that traditional organic compounds cannot .
Biochemical Pathways
Carboranes have been shown to interact with a variety of biological systems, potentially affecting multiple pathways .
Result of Action
The unique properties of carboranes suggest that they could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
m-Carborane-1,7-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can enhance the enzymes’ activity, leading to improved cellular defense mechanisms against oxidative damage.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to modulate the activity of key signaling molecules, such as protein kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses, metabolism, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. The compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage . Conversely, the compound can also activate enzymes by stabilizing their active conformations or facilitating the binding of essential cofactors . These interactions can lead to changes in gene expression and cellular function, ultimately affecting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that this compound can have sustained effects on cellular function, including enhanced resistance to oxidative stress and improved metabolic efficiency . These findings suggest that the compound’s effects are not only immediate but also have lasting impacts on cellular health.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance cellular defense mechanisms and improve metabolic function without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative damage, inflammation, and impaired organ function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress responses and energy metabolism. The compound interacts with enzymes such as superoxide dismutase, catalase, and various dehydrogenases, which play critical roles in detoxifying reactive oxygen species and maintaining cellular redox balance . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation . These interactions can lead to changes in metabolite levels and overall metabolic efficiency.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms involving membrane-bound transporters . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . These interactions can affect the compound’s localization and accumulation, ultimately influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses . Additionally, this compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . These localization patterns are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
properties
InChI |
InChI=1S/C4H2B10O4/c15-1(16)3-5-4(6-3,2(17)18)8-10-12-14-13-11-9-7-3/h(H,15,16)(H,17,18) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPHJXKTXXICF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2([B]C([B]2)([B][B][B]1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2B10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50571-15-8 | |
Record name | m-Carborane-1,7-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of m-Carborane-1,7-dicarboxylic acid esters?
A1: Research suggests that this compound serves as a valuable precursor for synthesizing various esters with potential applications in different fields. For instance, the paper titled "Synthesis of Novel Functionally Substituted Esters of this compound" [] explores the synthesis of new esters incorporating the this compound framework. While specific applications aren't detailed in the provided abstracts, the incorporation of m-carborane cages into molecular structures is known to influence properties like lipophilicity, stability, and biological activity. This suggests potential applications in areas like medicinal chemistry, material science, and catalysis.
Q2: Are there any studies on the thermal stability of compounds derived from this compound?
A2: Yes, the thermal properties of certain derivatives have been investigated. The study "The thermodynamic properties and thermolysis characteristics of 2,5-dimethyl-2,5-di-(m-carboranoylperoxy)-3-hexine and 1,1-dimethyl-2-propine-1-yl diperoxy ester of this compound" [] specifically examines the thermolysis characteristics of two specific diperoxy esters derived from this compound. Understanding the thermal behavior of these compounds is crucial for evaluating their potential applications, particularly in areas where thermal stability is paramount.
Q3: Has this compound been used to synthesize compounds with biological activity?
A3: While the provided abstracts don't delve into specific biological applications, the research "Functionalyzed Nitrogen-and Phosphorus-containing Salts of Cycloalkanecarboxylic and Carboranecarboxylic Acids" [] highlights the synthesis of salts from carboranecarboxylic acids, including potentially this compound. The incorporation of nitrogen and phosphorus functionalities suggests potential biological relevance, as these elements are commonly found in bioactive molecules. This research hints at the possibility of developing novel compounds with potential applications in areas like pharmaceuticals or agrochemicals.
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